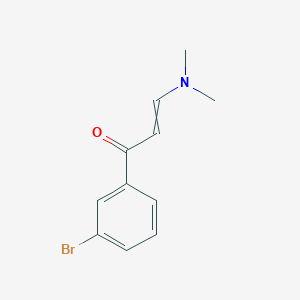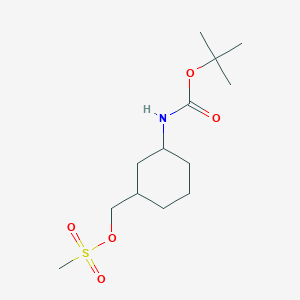![molecular formula C10H10ClN3O3 B13681047 2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with suitable aldehydes or ketones, followed by cyclization and chlorination steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of microwave irradiation or conventional heating .
Analyse Des Réactions Chimiques
2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It has been explored for its optical properties and potential use in fluorescent probes and sensors.
Biological Studies: The compound has been used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have shown antifungal activity and are used in agricultural applications.
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines: These derivatives are known for their optical properties and are used in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10ClN3O3 |
|---|---|
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClN3O3/c1-5(17-2)9-6(10(15)16)4-12-8-3-7(11)13-14(8)9/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
WQWUFYGKJQHKJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)


![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)

![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)



